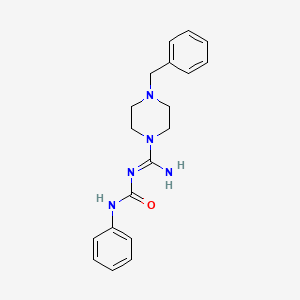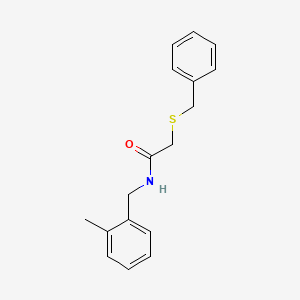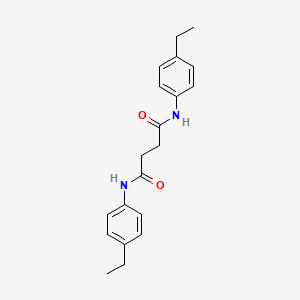![molecular formula C15H12N2O5S B5717542 methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate, also known as MNTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science.
科学的研究の応用
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin polymerization and disrupting the microtubule network, leading to the inhibition of cell division and proliferation.
methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are the hallmark features of these diseases. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
作用機序
The mechanism of action of methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division and proliferation. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate binds to the colchicine site on tubulin and disrupts the microtubule network, leading to the activation of the mitotic checkpoint and subsequent cell cycle arrest and apoptosis. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects
methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate exhibits a range of biochemical and physiological effects, including the inhibition of cell division and proliferation, induction of apoptosis, inhibition of protein aggregation, and antioxidant and anti-inflammatory properties. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has been shown to induce cell cycle arrest at the G2/M phase and activate the mitotic checkpoint, leading to the inhibition of cancer cell growth. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's ability to inhibit protein aggregation may have important implications for the treatment of neurodegenerative diseases. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's antioxidant and anti-inflammatory properties may contribute to its neuroprotective effects and reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments, including its simple and efficient synthesis method, high yield and purity, and potent anticancer and neuroprotective activity. However, methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate also has some limitations, including its poor solubility in water, which may limit its bioavailability and require the use of organic solvents for in vitro and in vivo studies. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's mechanism of action may also have off-target effects on other microtubule-binding proteins, which may affect its specificity and selectivity.
将来の方向性
There are several future directions for the study of methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate, including the optimization of its synthesis method to improve its solubility and bioavailability, the development of novel analogs with improved potency and selectivity, and the evaluation of its efficacy in animal models of cancer and neurodegenerative diseases. methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate's potential as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders, should also be explored. The development of new drug delivery systems, such as nanoparticles and liposomes, may also enhance the pharmacokinetics and pharmacodynamics of methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate and improve its clinical translation.
合成法
Methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate can be synthesized through a simple and efficient method involving the reaction of 3-(4-nitrophenyl)acrylic acid with methyl 2-amino-3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate as a yellow solid with a high yield and purity.
特性
IUPAC Name |
methyl 3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-22-15(19)14-12(8-9-23-14)16-13(18)7-4-10-2-5-11(6-3-10)17(20)21/h2-9H,1H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUIEOMHIFNECN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
